1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one
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Overview
Description
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Vilsmeier-Haack reaction, where the formylation of 6-aryl imidazo[2,1-b]thiazoles is performed using a reagent prepared by adding phosphorus oxychloride to a solution of dimethylformamide in chloroform at low temperatures . Another method involves the use of ionic liquids to promote a one-pot synthesis of thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted imidazo[2,1-b][1,3]thiazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its cytotoxic activity against various cancer cell lines.
Medicine: Potential therapeutic agent due to its anticancer, antifungal, and antibacterial properties.
Industry: Possible applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately cell death . Molecular docking studies have revealed that this compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b][1,3,4]thiadiazole Hybrids: These compounds also feature an imidazo[2,1-b]thiazole core and have been studied for their antitubercular activity.
Uniqueness
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(10(2)17)18-14-15-12(8-16(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVDHGCRFTUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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